3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785982
InChI: InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2
SMILES:
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine

CAS No.:

Cat. No.: VC17785982

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine -

Specification

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine
Standard InChI InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2
Standard InChI Key FDZXENUYRAKNFE-UHFFFAOYSA-N
Canonical SMILES C1C(CC1OCC2=C(C=CC(=C2)F)F)N

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s IUPAC name, 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine, delineates its structure: a cyclobutane ring substituted at the 3-position with an amine group and a benzyl ether bearing fluorine atoms at the 2- and 5-positions of the aromatic ring. The Standard InChI key (InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2) confirms the spatial arrangement of atoms, while the SMILES string (C1C(CC1N)OCc2cc(F)ccc2F) provides a linear representation of its connectivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃F₂NO
Molecular Weight213.22 g/mol
IUPAC Name3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine
CAS Number1461868-74-5
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (amine, ether, fluorine)

The difluorobenzyl group enhances metabolic stability by resisting oxidative degradation, while the cyclobutane ring introduces conformational rigidity, potentially improving target binding specificity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine typically involves multi-step organic reactions. A common route begins with the preparation of the cyclobutane backbone via [2+2] cycloaddition or ring-closing metathesis. Subsequent functionalization introduces the amine group through nucleophilic substitution or reductive amination. The difluorobenzyl ether moiety is installed via palladium-catalyzed cross-coupling or Mitsunobu reactions, leveraging mild conditions to preserve stereochemical integrity.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1Cyclobutane ring formationUV light, diene/dienophile
2Amine introductionNH₃, K₂CO₃, DMF, 80°C
3Benzyl ether couplingPd(PPh₃)₄, 2,5-difluorobenzyl bromide, THF

Analytical Techniques

Characterization employs spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with ¹H NMR resonances at δ 3.8–4.2 ppm (cyclobutane protons) and δ 6.8–7.2 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 213.22. Purity assessments use reverse-phase HPLC with >98% purity criteria.

Biological Activity and Mechanism of Action

DPP9 Inhibition

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine exhibits selective inhibition of DPP9, a serine protease that cleaves Xaa-Pro dipeptides from cytokines and chemokines. By binding to the enzyme’s active site, the compound prevents substrate hydrolysis, thereby modulating immune responses and cell proliferation pathways. Kinetic studies suggest a competitive inhibition mechanism with an IC₅₀ value in the low micromolar range.

Pharmacological Implications

DPP9 overexpression correlates with tumor progression and chronic inflammation. Preclinical models indicate that inhibiting DPP9 with this compound reduces interleukin-1β (IL-1β) processing and NF-κB activation, attenuating inflammatory cascades. In oncology, DPP9 suppression enhances apoptosis in cancer cells by stabilizing pro-apoptotic peptides.

Research Findings and Applications

Preclinical Studies

In vitro assays demonstrate dose-dependent inhibition of DPP9 in human macrophage and carcinoma cell lines. At 10 μM, the compound reduces IL-1β secretion by 60% in lipopolysaccharide-stimulated macrophages. In murine xenograft models, daily oral administration (50 mg/kg) slows tumor growth by 40% compared to controls, with no observed hepatotoxicity.

Table 3: Key Biological Data

Assay TypeResult
DPP9 IC₅₀2.3 μM
IL-1β Reduction (10 μM)60%
Tumor Growth Inhibition40% at 50 mg/kg

Future Directions and Challenges

Optimization Strategies

Current research focuses on improving pharmacokinetic properties. Structural modifications, such as replacing the cyclobutane with a pyrrolidine ring, aim to enhance oral bioavailability. Prodrug formulations incorporating ester linkages are under investigation to increase solubility.

Clinical Translation

Challenges include mitigating off-target effects on related proteases (e.g., DPP4) and ensuring long-term safety. Phase I trials are anticipated to begin by 2026, pending toxicology studies. Collaborative efforts between academic and industrial laboratories are critical for advancing this compound into clinical pipelines.

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